REACTION_SMILES
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[Br:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:15](=[O:16])([O-:17])[O-:18].[CH3:10][N:11]([CH3:12])[CH:13]=[O:14].[Cl:1][c:2]1[c:3]([F:9])[cH:4][c:5]([OH:8])[cH:6][n:7]1.[K+:19].[K+:20].[OH2:29]>>[Cl:1][c:2]1[c:3]([F:9])[cH:4][c:5]([O:8][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cnc(Cl)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1cc(OCc2ccccc2)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |